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molecular formula C8H11NO B1304146 (2,6-Dimethylpyridin-3-yl)methanol CAS No. 582303-10-4

(2,6-Dimethylpyridin-3-yl)methanol

Cat. No. B1304146
M. Wt: 137.18 g/mol
InChI Key: AGGDOLFSEUKNKM-UHFFFAOYSA-N
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Patent
US09353104B2

Procedure details

To a solution of ethyl 2,6-dimethylnicotinate (1.0 g, 5.6 mmol) in THF (20 mL) at 0° C. was added LiAlH4 (318 mg, 8.4 mmol). The resulting mixture was stirred at 0° C. for 5 min and then warmed to room temperature for 1 hour. Quenched with 0.3 mL water, 0.3 mL 15% NaOH solution and then with 1 mL water sequentially. After stirred at room temperature for 15 min, sodium sulfate was added to the mixture and stirred for another 15 min and then filtered. The resulting solution was concentrated to afford the crude product which was used for next step directly without further purification. LCMS (ESI) m/z=138.1 138.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:3]=1[C:4](OCC)=[O:5].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:9][CH:10]=[C:11]([CH3:13])[N:12]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C(=O)OCC)C=CC(=N1)C
Name
Quantity
318 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Quenched with 0.3 mL water, 0.3 mL 15% NaOH solution
STIRRING
Type
STIRRING
Details
After stirred at room temperature for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
sodium sulfate was added to the mixture
STIRRING
Type
STIRRING
Details
stirred for another 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=NC(=CC=C1CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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